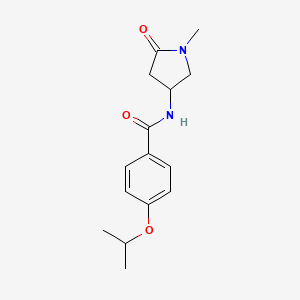

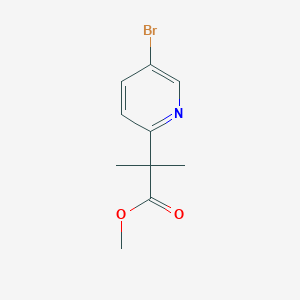

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .

Synthesis Analysis

The synthesis of “4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” could involve the use of tetrahydropyran-4-one, which is employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group, synthesis of symmetric tetra substituted methanes . The methyl enol ether is a useful protecting agent for alcohols, e.g. in nucleotide synthesis, with the advantage over 3,4-Dihydro-2H-pyran .科学的研究の応用

Heterocyclic Chemistry Applications

In heterocyclic chemistry, compounds related to 4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide have been utilized in the synthesis of diverse heterocycles. The Mannich reaction, for instance, has been employed to synthesize N,S-containing heterocycles, showcasing the versatility of piperidine derivatives in forming complex structures with potential biological activity (Dotsenko et al., 2012). Similarly, the use of tetrahydropyran-containing ketoesters in a unified synthetic strategy facilitated the assembly of heterocyclic libraries, highlighting the structural diversity attainable with such scaffolds (Cui et al., 2012).

Fluorescent Material Development

In the development of fluorescent materials, piperidine and pyran derivatives have shown promise. A novel pyrene-based D–π–A dye, incorporating a piperidine donor and a secondary N-alkyl carboxamide acceptor, demonstrated bright fluorescence and solvatochromism across a wide range of solvents, including water. This property is derived from the stabilizing effect of the secondary N-alkyl carboxamide on the carbonyl group's n electrons, underscoring the potential of such compounds in fluorescent applications (Niko et al., 2014).

Potential Neuroimaging Applications

In neuroimaging, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, has been developed. While not directly mentioning "4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide," this research indicates the potential of related compounds in imaging of reactive microglia and disease-associated neuroinflammation. The tracer, [11C]CPPC, enables noninvasive imaging of neuroinflammation, contributing to the study of neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).

作用機序

Target of Action

The primary target of 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The compound interacts with the RyR, potentially acting as an activator .

Biochemical Pathways

Given the target of action, it can be inferred that the compound likely affects calcium signaling pathways, as the ryr is a calcium-release channel .

Result of Action

The compound has shown moderate to high insecticidal activities against the diamondback moth (Plutella xylostella), indicating its potential effectiveness as an insecticide .

特性

IUPAC Name |

4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c13-9-10-1-5-15(6-2-10)12(16)14-11-3-7-17-8-4-11/h10-11H,1-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXPIDXLLWNFOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2941591.png)

![N-[4-(phenylcarbamoylamino)phenyl]acetamide](/img/structure/B2941592.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2941594.png)

![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)

![2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2941601.png)

![2-chloro-N-{[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}propanamide](/img/structure/B2941604.png)

![1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2941606.png)

![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)